N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide is a complex organic compound that features a benzofuran ring and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Hydroxypropylation: The benzofuran derivative is then reacted with an epoxide, such as propylene oxide, in the presence of a base to introduce the hydroxypropyl group.
Oxalamide Formation: The final step involves the reaction of the hydroxypropyl benzofuran derivative with oxalyl chloride and 2-ethoxyaniline to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The oxalamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, disrupting its function, while the oxalamide group can form hydrogen bonds with proteins, affecting their activity . These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-phenyl-1-benzofuran-2-yl derivatives: These compounds also contain a benzofuran ring and have shown antimicrobial and antioxidant activities.
Benzofuranyl carbinols: These compounds have been used as antifungal and aromatase inhibiting agents.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)ethanediamide is unique due to its combination of a benzofuran ring and an oxalamide group, which provides a distinct set of chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a versatile compound for scientific research.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-(2-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-3-27-17-11-7-5-9-15(17)23-20(25)19(24)22-13-21(2,26)18-12-14-8-4-6-10-16(14)28-18/h4-12,26H,3,13H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFUXUWYNMFZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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